Imp2-IN-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

IMP2-IN-1 is a potent inhibitor of the insulin-like growth factor 2 messenger ribonucleic acid binding protein 2 (IMP2). This compound has shown significant efficacy in reducing the levels of IMP2 in various cell lines, including SW480 and Huh7 cells. This compound is primarily used in scientific research to study the role of IMP2 in various biological processes and diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IMP2-IN-1 involves multiple steps, starting from commercially available starting materials. The key steps include:

Formation of the core structure: This involves the reaction of a substituted benzaldehyde with a suitable amine to form an imine intermediate.

Cyclization: The imine intermediate undergoes cyclization to form the core structure of this compound.

Functionalization: The core structure is then functionalized with various substituents to achieve the final compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

IMP2-IN-1 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as halides, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

IMP2-IN-1 has a wide range of scientific research applications, including:

Cancer Research: this compound is used to study the role of IMP2 in cancer cell proliferation, migration, and invasion. .

Metabolic Disorders: this compound is used to investigate the role of IMP2 in metabolic disorders such as diabetes and obesity.

Neurobiology: this compound is used to explore the role of IMP2 in neural development and function.

Mechanism of Action

IMP2-IN-1 exerts its effects by inhibiting the activity of IMP2, a protein involved in the regulation of messenger ribonucleic acid stability, localization, and translation. By binding to IMP2, this compound prevents it from interacting with its target messenger ribonucleic acids, thereby reducing their stability and translation. This leads to decreased levels of proteins that are regulated by IMP2, ultimately affecting various cellular processes such as proliferation, migration, and metabolism .

Comparison with Similar Compounds

IMP2-IN-1 is unique in its high specificity and potency as an IMP2 inhibitor. Similar compounds include:

IMP1-IN-1: An inhibitor of the insulin-like growth factor 2 messenger ribonucleic acid binding protein 1 (IMP1), which has similar functions but different target messenger ribonucleic acids.

IMP3-IN-1: An inhibitor of the insulin-like growth factor 2 messenger ribonucleic acid binding protein 3 (IMP3), which also regulates messenger ribonucleic acid stability and translation but has distinct biological roles.

This compound stands out due to its specific inhibition of IMP2, making it a valuable tool for studying the unique functions of this protein in various biological processes and diseases .

Biological Activity

Imp2-IN-1 is a potent inhibitor of the RNA-binding protein IGF2BP2 (also known as IMP2), which plays a significant role in various biological processes, including cancer progression and metabolic regulation. Understanding the biological activity of this compound is crucial for its potential therapeutic applications, particularly in oncology and metabolic disorders.

Overview of IMP2 Function

IMP2 is an RNA-binding protein that regulates post-transcriptional gene expression. It is involved in several critical cellular processes, including:

- Cell Proliferation : IMP2 promotes the translation of specific mRNAs, such as Pdx1, which is essential for pancreatic β-cell function and proliferation .

- Tumorigenesis : High levels of IMP2 expression are associated with poor prognosis in various cancers, including biliary tract cancers .

- Metabolic Regulation : IMP2 influences energy homeostasis and insulin signaling pathways, affecting obesity and diabetes susceptibility .

This compound specifically targets the RNA-binding activity of IMP2, inhibiting its interaction with mRNA. This inhibition leads to reduced translation of mRNAs that are critical for tumor growth and metabolic regulation. The compound has demonstrated an IC50 value ranging from 81.3 to 127.5 µM against IMP2 RNA sequences, indicating its potency in disrupting IMP2 function .

Case Studies

-

Pancreatic β-Cell Function :

- In studies involving pancreatic β-cells, deletion of IMP2 resulted in decreased cell proliferation and insulin secretion under high-fat diet conditions. The introduction of this compound could potentially mimic these effects by inhibiting IMP2 activity, thereby providing insights into its role in Type 2 diabetes pathology .

-

Tumor Growth Inhibition :

- In vitro studies have shown that treatment with this compound leads to significant reductions in cell proliferation and colony formation in cancer cell lines such as Huh7 and HepG2. This suggests that this compound can effectively inhibit tumorigenic properties associated with high IMP2 expression .

Biological Activity Data Table

Structural Insights

Recent structural studies have provided insights into the oligomeric states of full-length IMP2, revealing that it predominantly exists as a dimer. This structural configuration is crucial for its RNA-binding capabilities and subsequent biological functions. Understanding these structural dynamics can inform the design of more effective inhibitors like this compound .

Properties

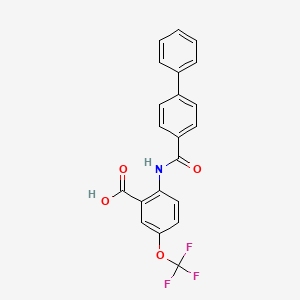

Molecular Formula |

C21H14F3NO4 |

|---|---|

Molecular Weight |

401.3 g/mol |

IUPAC Name |

2-[(4-phenylbenzoyl)amino]-5-(trifluoromethoxy)benzoic acid |

InChI |

InChI=1S/C21H14F3NO4/c22-21(23,24)29-16-10-11-18(17(12-16)20(27)28)25-19(26)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H,(H,25,26)(H,27,28) |

InChI Key |

ACJZUAUURQGKNK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)OC(F)(F)F)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.